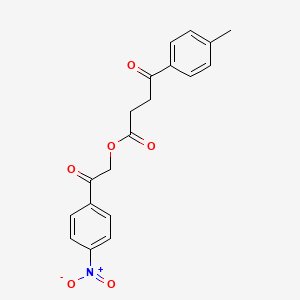
1-(4-biphenylylmethyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylylmethyl)-4-methylpiperazine, also known as piperazine analog 1 (PA1), is a chemical compound that has been gaining attention in the scientific community for its potential therapeutic applications. PA1 is a piperazine derivative that has been synthesized through a number of different methods, and has shown promise in a variety of research areas. In
Mécanisme D'action
The exact mechanism of action of PA1 is not yet fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. PA1 has been shown to increase the levels of dopamine and serotonin in the brain, which are both involved in regulating mood and behavior.
Biochemical and Physiological Effects:
PA1 has been shown to have a number of biochemical and physiological effects, including its ability to increase the levels of certain neurotransmitters in the brain. PA1 has also been shown to have antioxidant properties, which may contribute to its potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PA1 has a number of advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, there are also limitations to the use of PA1 in lab experiments, including the need for specialized expertise in organic chemistry for its synthesis, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of potential future directions for research on PA1, including further studies on its potential as a treatment for neurodegenerative diseases, as well as its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of PA1, and to identify any potential side effects or limitations of its use.
In conclusion, 1-(4-biphenylylmethyl)-4-methyl1-(4-biphenylylmethyl)-4-methylpiperazine is a chemical compound that has shown promise in a variety of research areas, including its potential as a treatment for neurodegenerative diseases and as an anticancer agent. While there is still much to be learned about the mechanism of action of PA1, its relatively low toxicity and ability to cross the blood-brain barrier make it a promising candidate for further research.
Méthodes De Synthèse
PA1 has been synthesized through a number of different methods, including the use of palladium-catalyzed cross-coupling reactions, and the use of a one-pot reaction involving the condensation of 1,4-dibromobutane and 4-biphenylmethyl1-(4-biphenylylmethyl)-4-methylpiperazine. The synthesis of PA1 is a complex process that requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
PA1 has shown potential in a variety of research areas, including its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PA1 has also been studied for its potential as an anticancer agent, as well as its potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
1-methyl-4-[(4-phenylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-11-13-20(14-12-19)15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOBWBALQPDRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-4-ylmethyl-4-methyl-piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)

![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)

![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)